Ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate
Overview
Description
Ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate is a compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties. It is known for its molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is part of the isonicotinate family, which is characterized by the presence of a trifluoromethyl group, adding to its distinctiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate typically involves the reaction of 2-hydroxyisonicotinic acid with ethyl trifluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine and under reflux conditions to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as or .
Reduction: Common reducing agents like or are used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. This interaction can lead to changes in enzyme activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxyisonicotinate
- Ethyl 3-(trifluoromethyl)isonicotinate
- 2-Hydroxy-3-(trifluoromethyl)pyridine
Uniqueness
Ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate stands out due to the presence of both the hydroxyl and trifluoromethyl groups, which confer unique chemical and physical properties. These groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
ethyl 2-oxo-3-(trifluoromethyl)-1H-pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-13-7(14)6(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLBZLBYYRYWME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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